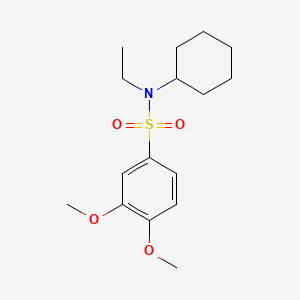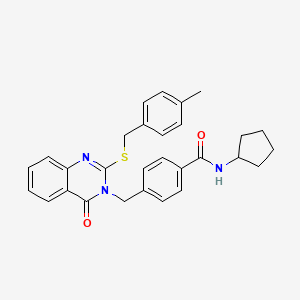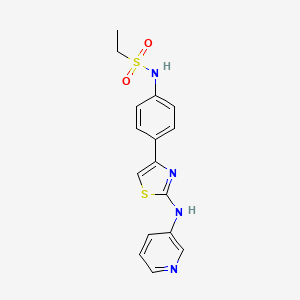
5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
Descripción general
Descripción
“5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide” is a chemical compound with the molecular formula C6H6ClN3OS . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide” is 1S/C6H6ClN3OS/c1-12-6-9-2-3(7)4(10-6)5(8)11/h2H,1H3,(H2,8,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide” is a powder at room temperature . It has a molecular weight of 203.65 .Aplicaciones Científicas De Investigación
Gene Expression Inhibition
A study on the pyrimidine derivatives focusing on inhibiting NF-kappaB and AP-1 transcription factors revealed insights into structure-activity relationships, highlighting modifications at the pyrimidine ring's 2-, 4-, and 5-positions to examine their effects on bioactivity. Substitutions at these positions influenced the compound's activity and oral bioavailability, with specific substitutions maintaining or enhancing bioactivity and Caco-2 permeability, indicating potential for gene expression modulation applications (Palanki et al., 2000).
Reactivity in Pyrimidine Ring
Research on the reactivity of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines revealed unique reactivity patterns within the pyrimidine ring, offering insights into the synthesis of novel pyrimidine derivatives. This work sheds light on the synthesis pathways and the inverse reactivity phenomena in pyrimidine compounds, which could be significant for developing new synthetic strategies in medicinal chemistry (Blyumin & Volovenko, 2000).
Antimicrobial Activity
A study synthesizing new pyridothienopyrimidines and pyridothienotriazines from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides demonstrated significant antimicrobial activity. These compounds, upon testing, showed potential as antimicrobial agents, which could have implications for developing new treatments against various bacterial and fungal infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Synthesis and Chemical Reactions
The synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants to form novel compounds, including thieno[2,3-d]pyrimidines, provided insights into the chemical versatility of pyrimidine derivatives. This research contributes to the broader understanding of pyrimidine chemistry and its potential applications in drug development and other areas of chemical research (Briel, Franz, & Dobner, 2002).
Novel Derivatives Synthesis
The creation of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides through reactions with substituted benzylchlorides and chloroacetic acid highlights the potential for synthesizing new compounds with antimicrobial properties. This research opens avenues for further exploration into the antimicrobial efficacy of pyrimidine derivatives (Kolisnyk et al., 2015).
Safety and Hazards
“5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3OS/c1-12-6-9-2-3(7)4(10-6)5(8)11/h2H,1H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHRLGFWSDXIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2802914.png)







![2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2802924.png)
![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2802925.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2802928.png)
![2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2802929.png)
